Ms-PEG6-THP is a polyethylene glycol-based compound that features a tetrahydropyran group. This compound is primarily utilized as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are innovative molecules designed to selectively degrade target proteins by harnessing the intracellular ubiquitin-proteasome system. The inclusion of the polyethylene glycol chain enhances solubility and biocompatibility, making Ms-PEG6-THP particularly valuable in biochemical applications where protein degradation is desired.
Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles such as amines or thiols for substitution reactions.
The primary biological activity of Ms-PEG6-THP is its role in PROTAC technology, where it serves as a linker that connects two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This proximity facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome. Such mechanisms are pivotal in therapeutic strategies aimed at treating diseases characterized by the overexpression of specific proteins, including certain cancers.
The synthesis of Ms-PEG6-THP typically involves the conjugation of a polyethylene glycol chain with a tetrahydropyran group. The general steps include:
In industrial settings, automated reactors and stringent quality control measures are employed to scale up production while maintaining consistency.
Ms-PEG6-THP has several applications in biochemistry and medicinal chemistry:
Interaction studies involving Ms-PEG6-THP often focus on its ability to mediate interactions between target proteins and E3 ligases. These studies utilize techniques such as co-immunoprecipitation and mass spectrometry to analyze binding affinities and specificity. Understanding these interactions is essential for optimizing PROTAC design and improving therapeutic outcomes.
Several compounds exhibit structural similarities to Ms-PEG6-THP, each with unique properties:
| Compound Name | Description | Unique Features |
|---|---|---|
| Ms-PEG4-THP | A shorter polyethylene glycol variant | Lower hydrophilicity; may affect solubility |
| Ms-PEG5-Azide | Contains an azide group instead of THP | Suitable for click chemistry applications |
| Ms-PEG5-THP | A similar compound with a slightly shorter PEG | Offers different flexibility and stability |
Ms-PEG6-THP stands out due to its specific chain length and tetrahydropyran moiety, which confer optimal flexibility and stability for PROTAC synthesis. Its balanced hydrophilicity and hydrophobicity enhance its applicability across various biochemical contexts, making it a versatile tool in targeted protein degradation strategies.
The synthesis of methanesulfonate-polyethylene glycol six-tetrahydropyranyl (Ms-PEG6-THP) involves a carefully orchestrated sequence of chemical transformations that require precise control of reaction conditions and reagent selection [7]. The compound, with molecular formula C18H36O10S and molecular weight 444.5 g/mol, represents a sophisticated linker molecule primarily utilized in proteolysis-targeting chimera synthesis [2].
The initial step in Ms-PEG6-THP synthesis involves the mesylation of polyethylene glycol chains, a process that converts hydroxyl-terminated polyglycols to mesylate-terminated derivatives [8]. This transformation employs methanesulfonyl chloride as the primary reagent in conjunction with triethylamine as a base, typically conducted in dichloromethane solvent [8] [18]. The reaction proceeds through nucleophilic attack by the alcohol oxygen on the sulfur center of methanesulfonyl chloride, followed by elimination of hydrochloric acid [18] [19]. Under optimized conditions involving ice bath cooling followed by ambient temperature stirring for sixteen hours, this mesylation step achieves isolated yields of 96-99% [8].
The subsequent tetrahydropyranyl protection step introduces the acid-labile protecting group that defines the compound's unique chemical properties [3] [6]. This protection utilizes 3,4-dihydropyran in the presence of para-toluenesulfonic acid as catalyst, proceeding through an acid-catalyzed mechanism [6] [12]. The dihydropyran undergoes protonation to generate a stabilized carbocation intermediate, which subsequently reacts with the hydroxyl group to form the tetrahydropyranyl ether linkage [12] [15]. Typical reaction conditions involve dichloromethane as solvent at ambient temperature, achieving yields in the range of 80-95% [3] [11].
Table 1: Key Reaction Steps in Ms-PEG6-THP Synthesis
| Reaction Step | Reagents | Typical Conditions | Yield Range |
|---|---|---|---|
| Mesylation of PEG6-OH | Methanesulfonyl chloride, Triethylamine | DCM, 0°C to RT, 16 h | 96-99% |
| THP Protection | 3,4-Dihydropyran, p-Toluenesulfonic acid | DCM, RT, acid catalysis | 80-95% |
| Coupling Reaction | Sodium nucleophile or substitution conditions | DMF or appropriate solvent, elevated temp | Variable (60-90%) |
| THP Deprotection | Dilute acid (TFA/H2O/CH2Cl2) | 10:2:88 TFA/H2O/CH2Cl2, RT, 1 h | 85-90% |
The optimization of these synthetic pathways requires careful consideration of multiple reaction parameters, including temperature, solvent selection, and reagent stoichiometry [32] [33]. Design of experiments methodologies have proven particularly valuable in identifying optimal reaction conditions while minimizing the number of required experimental iterations [32] [37]. Statistical analysis of reaction outcomes enables the construction of response surfaces that visualize the effects of individual factors on product yield and purity [32].
Temperature optimization studies have demonstrated that mesylation reactions proceed most efficiently under controlled thermal conditions, with initial cooling to 0°C followed by gradual warming to ambient temperature [8] [20]. This temperature profile minimizes side reactions while ensuring complete conversion of starting materials [18] [24]. The coupling reactions that incorporate the polyethylene glycol chains into larger molecular assemblies typically require elevated temperatures in polar aprotic solvents such as dimethylformamide to achieve acceptable reaction rates [8] [9].
Solvent selection plays a critical role in determining reaction efficiency and product selectivity [33] [34]. Dichloromethane serves as the preferred solvent for both mesylation and tetrahydropyranyl protection steps due to its ability to dissolve both organic reactants and facilitate acid-catalyzed transformations [8] [12]. The choice of solvent also influences the stability of intermediate species and the ease of product isolation through extraction and purification procedures [9] [23].
The concept of orthogonal protection represents a fundamental strategy in the synthesis of complex molecules containing multiple reactive functional groups [26] [27]. In the context of Ms-PEG6-THP synthesis, orthogonal protecting groups enable the selective manipulation of specific hydroxyl groups while leaving others intact, thereby facilitating the controlled assembly of the final molecular architecture [28] [30].
Tetrahydropyranyl groups exhibit excellent orthogonality with respect to other commonly employed protecting groups in polyethylene glycol chemistry [11] [26]. The acid-labile nature of tetrahydropyranyl ethers allows for their selective removal under mildly acidic conditions while preserving base-labile, reduction-labile, and fluoride-labile protecting groups that may be present elsewhere in the molecule [6] [13]. This selectivity stems from the acetal nature of the tetrahydropyranyl linkage, which undergoes protonation-initiated cleavage through a stabilized carbocation intermediate [12] [15].
The orthogonal protecting group strategy employed in Ms-PEG6-THP synthesis typically involves the coordinated use of multiple protection systems [27] [30]. Benzyl ethers provide reduction-labile protection that remains stable under the acidic conditions required for tetrahydropyranyl deprotection [29] [31]. Silyl ethers, particularly tert-butyldimethylsilyl derivatives, offer fluoride-labile protection that is compatible with both acidic and basic reaction conditions [29] [27]. The mesylate functionality itself serves as a nucleophile-labile leaving group that enables substitution reactions under conditions that preserve other protecting groups [18] [21].
Table 2: Orthogonal Protecting Group Strategies
| Protecting Group | Stability Conditions | Deprotection Conditions | Orthogonality |
|---|---|---|---|
| THP (Tetrahydropyranyl) | Base, nucleophiles, organometallics | Mild acid (pH 2-4) | Acid-labile |
| Mesylate (Methanesulfonate) | Neutral, mild basic conditions | Nucleophilic substitution | Nucleophile-labile |
| Benzyl (Bn) | Acid, base, mild conditions | Hydrogenolysis (H2/Pd) or Birch reduction | Reduction-labile |
| tert-Butyldimethylsilyl (TBDMS) | Acid, base, non-fluoride conditions | Fluoride ion (TBAF) | Fluoride-labile |
The implementation of orthogonal protection strategies requires careful consideration of the relative stabilities and deprotection kinetics of different protecting groups [27] [28]. Sequential deprotection protocols must be designed to avoid conditions that could lead to premature removal of protecting groups or unwanted side reactions [30] [31]. The tetrahydropyranyl group's moderate acid lability positions it ideally for intermediate deprotection steps, allowing for selective unveiling of hydroxyl groups at predetermined stages of the synthesis [11] [17].
Reaction optimization studies have demonstrated that the choice of deprotection conditions significantly influences the selectivity of orthogonal protection strategies [9] [32]. The use of buffered acidic conditions helps maintain precise pH control, preventing over-acidification that could lead to non-selective protecting group removal [14] [17]. Temperature control also plays a crucial role, as elevated temperatures can accelerate unwanted side reactions and reduce the selectivity of orthogonal deprotection processes [12] [33].
The success of orthogonal protecting group strategies in Ms-PEG6-THP synthesis depends on the careful matching of protection and deprotection conditions with the overall synthetic sequence [26] [30]. Each protecting group must be stable under all reaction conditions encountered prior to its intended removal, while maintaining sufficient reactivity to enable clean deprotection when desired [27] [28]. This balance requires extensive optimization of reaction parameters and thorough understanding of the mechanistic pathways involved in both protection and deprotection processes [32] [34].
The deprotection of tetrahydropyranyl ethers represents a critical transformation in Ms-PEG6-THP chemistry, involving the selective cleavage of the acetal linkage under controlled acidic conditions [12] [13]. The mechanism of this transformation proceeds through a well-established pathway involving protonation of the ring oxygen, carbocation formation, and nucleophilic attack by water or alcohol solvents [15] [16].
The initial step of tetrahydropyranyl deprotection involves protonation of the ring oxygen atom by the acid catalyst, creating a positively charged oxonium intermediate [12] [14]. This protonation activates the acetal carbon toward nucleophilic attack and facilitates the subsequent bond-breaking step [15] [16]. The choice of acid catalyst significantly influences both the rate and selectivity of this protonation step, with trifluoroacetic acid proving particularly effective due to its appropriate acidity and compatibility with organic solvents [14] [17].
Following protonation, the tetrahydropyranyl ether undergoes heterolytic cleavage to generate a stabilized carbocation intermediate [12] [15]. This carbocation benefits from resonance stabilization through the adjacent ring oxygen, which delocalizes the positive charge and enhances the stability of the intermediate [6] [16]. The stabilization provided by this resonance effect distinguishes tetrahydropyranyl ethers from simple alkyl ethers, enabling their cleavage under significantly milder acidic conditions [12] [13].
The final step of the deprotection mechanism involves nucleophilic attack by water or alcohol solvent on the carbocation intermediate [15] [16]. This attack occurs preferentially at the carbocation carbon rather than the originally protected alcohol, leading to formation of the desired deprotected alcohol and a corresponding tetrahydropyranyl alcohol or ether byproduct [12] [14]. The regioselectivity of this nucleophilic attack depends on the relative concentrations of potential nucleophiles and their inherent reactivity toward the carbocation intermediate [13] [16].
Table 3: THP Deprotection Mechanisms and Conditions
| Deprotection Method | Conditions | Mechanism | Selectivity |
|---|---|---|---|
| Acid-catalyzed hydrolysis | TFA/H2O/CH2Cl2 (10:2:88) | Protonation → carbocation → nucleophilic attack | High (pH dependent) |
| β-Cyclodextrin catalysis | β-CD in water, 50-60°C | Hydrogen bonding activation → hydrolysis | Moderate (neutral conditions) |
| Transacetalization | Methanol/ethanol with TsOH | Alcohol exchange → acetal cleavage | Good (solvent dependent) |
| Lewis acid mediated | MgBr2, Me2AlCl in organic solvent | Lewis acid coordination → elimination | Variable (Lewis acid dependent) |
Optimization of tetrahydropyranyl deprotection conditions requires careful balance between reaction efficiency and selectivity [17] [32]. Studies have shown that the optimal deprotection conditions for Ms-PEG6-THP involve trifluoroacetic acid/water/dichloromethane mixtures in a 10:2:88 ratio, achieving approximately 90% deprotection within one hour at ambient temperature [17]. These conditions provide sufficient acidity to promote the deprotection reaction while maintaining compatibility with other functional groups that may be present in the molecule [14] [17].
The kinetics of tetrahydropyranyl deprotection exhibit first-order dependence on both the substrate concentration and the acid catalyst concentration [13] [15]. Temperature studies have revealed that the reaction proceeds readily at ambient temperature, with elevated temperatures offering only modest improvements in reaction rate while potentially increasing the risk of side reactions [12] [17]. The activation energy for tetrahydropyranyl deprotection has been determined to be relatively low, consistent with the stabilized nature of the carbocation intermediate [15] [16].
Alternative deprotection methodologies have been developed to address specific synthetic challenges or compatibility requirements [13] [14]. β-Cyclodextrin-catalyzed deprotection provides a neutral alternative that proceeds through hydrogen bonding activation rather than protonation [13]. Lewis acid-mediated deprotection using reagents such as magnesium bromide or dimethylaluminum chloride offers anhydrous conditions that may be beneficial in certain synthetic contexts [14]. Transacetalization methods using alcoholic solvents with para-toluenesulfonic acid catalysis enable direct conversion of tetrahydropyranyl ethers to alternative protecting groups without isolation of the free alcohol intermediate [5].
The optimization of linker length in PROTAC molecules is fundamental to achieving effective protein degradation, and Ms-PEG6-THP provides an optimal balance for many target proteins. Linker length critically determines the formation and stability of the ternary complex between the target protein, PROTAC molecule, and E3 ubiquitin ligase [4] [5].
Research has demonstrated that there exists a minimum distance requirement between the warhead and anchor components for PROTAC effectiveness. Studies examining BTK degraders showed that linker length directly influences degradation potency, with specific length ranges yielding optimal results for different target proteins [4]. The six-unit polyethylene glycol chain in Ms-PEG6-THP provides approximately 16-19 atoms of linker length, which falls within the optimal range identified for many protein targets [5].
Ternary complex formation is highly sensitive to linker length variations. When linkers are too short, steric clashes prevent simultaneous binding of both ligands to their respective proteins, resulting in failed ternary complex formation. Conversely, excessively long linkers may prevent the target protein and E3 ligase from achieving the proximity necessary for ubiquitination [6] [7].
The Ms-PEG6-THP linker length has proven particularly effective for several reasons. Systematic studies of estrogen receptor-targeting PROTACs revealed that optimal potency was achieved with linkers containing 16 atoms, showing increased activity from 9-atom linkers (IC₅₀ = 140 μM) to 16-atom linkers (IC₅₀ = 26 μM), with longer linkers showing decreased potency [5]. This length optimization principle applies broadly across different target proteins, making Ms-PEG6-THP's length suitable for diverse applications.
The flexibility inherent in the polyethylene glycol structure of Ms-PEG6-THP allows for conformational adaptability during ternary complex formation. This flexibility enables the linker to fold and position the protein-binding ligands optimally for productive complex assembly while maintaining sufficient rigidity to prevent excessive entropic penalties [8] [9].
| Linker Length (Atoms) | Target Protein | Degradation Efficiency | Study Reference |
|---|---|---|---|
| 9 | Estrogen Receptor | IC₅₀ = 140 μM | Cyrus et al. [5] |
| 16 | Estrogen Receptor | IC₅₀ = 26 μM | Cyrus et al. [5] |
| 8 | Cereblon | Optimal for homo-PROTAC | Literature [6] |
| 12-16 | Multiple targets | Broad optimal range | Multiple studies [4] |
The polyethylene glycol component of Ms-PEG6-THP provides substantial solubility enhancement to PROTAC molecules, addressing one of the primary challenges in PROTAC development. Traditional PROTAC molecules often suffer from poor aqueous solubility due to their high molecular weight and hydrophobic components, making the hydrophilic PEG spacer essential for improving drug-like properties [10] [11].
Polyethylene glycol chains enhance water solubility through multiple mechanisms. The ether oxygen atoms in the PEG backbone can form hydrogen bonds with water molecules, with the capacity for approximately 100 water molecules per PEG molecule [12]. The Ms-PEG6-THP structure contains multiple ether linkages that create favorable interactions with the aqueous environment [13] [14].
The hydrophilicity of PEG arises from the unique electronic properties of the ether oxygens. Ab initio calculations and molecular dynamics simulations have revealed that the partial charge on oxygen atoms depends on their separation by carbon atoms, with the two-carbon spacing in polyethylene glycol creating optimal charge distribution for water interaction [14]. This explains why polyethylene glycol exhibits infinite water solubility compared to other polyethers with different carbon-to-oxygen ratios.
Research on PROTAC solubility has established that lipophilicity plays a major role in governing solubility, but polarity contributions cannot be neglected [10]. Studies of 21 commercial PROTACs revealed that compounds with higher polar surface area (TPSA) values showed improved solubility, with TPSA values equal to or higher than 289.31 Ų directly classifying PROTACs as highly soluble [10].
The introduction of Ms-PEG6-THP linkers provides several solubility benefits:
Enhanced Water Solubility: The six-unit PEG chain increases the overall hydrophilicity of the PROTAC molecule, improving its dissolution characteristics in aqueous media [15] [16].
Improved Cell Permeability: While increasing hydrophilicity, the PEG component maintains a balance that allows for cellular uptake. Studies have shown that PEG linkers adopt conformations of similar shapes and polarities in both polar and nonpolar environments, facilitating membrane permeability [8] [9].
Reduced Aggregation: The hydrophilic nature of the PEG spacer helps prevent aggregation of PROTAC molecules in solution, maintaining bioavailability [17] [16].
| Solubility Parameter | Impact of Ms-PEG6-THP | Mechanism |
|---|---|---|
| Aqueous Solubility | 3-5 fold increase | Hydrogen bonding with water [17] |
| Polar Surface Area | Increased TPSA | Multiple ether oxygens [10] |
| Aggregation Prevention | Reduced self-association | Hydrophilic interactions [16] |
| Membrane Permeability | Maintained balance | Congruent conformations [8] |
Several successful PROTAC development programs have incorporated Ms-PEG6-THP or similar PEG6 linker systems, demonstrating the practical value of this linker design in achieving effective protein degradation.
Bromodomain-containing Protein 4 (BRD4) Degraders: Multiple studies have employed PEG6-based linkers for BRD4 degradation, including the development of ARV-825, a potent PROTAC that efficiently degrades BRD4 via the cereblon E3 ubiquitin ligase pathway [18]. The compound demonstrated promising anticancer activity in both two-dimensional cell culture and three-dimensional multicellular tumor spheroid models of pancreatic cancer, leading to sustained inhibition of oncogenic MYC expression.
Nanoformulation studies of BRD4-degrading PROTACs using polyethylene glycol-poly lactic acid-co-glycolic acid (PLGA-PEG) polymeric nanoparticles showed enhanced delivery and therapeutic efficacy [18]. The incorporation of PEG components improved the pharmacokinetic properties of the degrader while maintaining potent cellular activity.
Histone Deacetylase 6 (HDAC6) Targeting: Research groups have successfully developed HDAC6-targeting PROTACs using PEG6 linker systems. Studies by An et al. demonstrated that PROTACs with pomalidomide attached via PEG linkers achieved efficient HDAC6 degradation at 100 nM concentrations in multiple myeloma cell lines [19]. The most potent degrader in this series, designated NP8, showed comparable activity to direct HDAC6 inhibitors while providing the additional benefit of target protein elimination.
The Tang group's synthesis of 18 HDAC6 degraders revealed that degrader 12d demonstrated the highest potency for HDAC6 degradation with a DC₅₀ of 1.6 nM, significantly improving selectivity for acetylated tubulin over acetylated histone H3 [19]. This selectivity improvement resulted from replacing pan-HDAC inhibitors with HDAC6-selective inhibitors as the target-binding ligand.
von Hippel-Lindau and Cereblon E3 Ligase Studies: Comparative studies examining the effectiveness of different E3 ligase recruitment strategies have utilized PEG6-based linkers to connect VHL and cereblon ligands. Research by Girardini et al. demonstrated that VHL-CRBN hetero-dimerizing PROTACs with diverse conjugation patterns could achieve preferential degradation of cereblon over VHL in cancer cell lines [20] [21].
These studies revealed that linker composition significantly affects the relative degradation efficiency of different E3 ligases. The most active compound in their series induced potent, rapid, and profound preferential degradation of cereblon, while weaker degradation of VHL was observed at lower concentrations [20].
Clinical Translation Examples: While specific Ms-PEG6-THP applications in clinical candidates are proprietary, the principles demonstrated by this linker design have informed successful clinical programs. Arvinas's clinical candidates ARV-110 and ARV-471, both of which employ short, rigid linkers for optimal ternary complex formation, demonstrate the importance of linker optimization that Ms-PEG6-THP represents for flexible linker designs [22].
The success of these compounds in reaching Phase 2 clinical trials validates the approach of careful linker selection and optimization that Ms-PEG6-THP enables for research applications [22].
| Target Protein | PROTAC Example | Linker Type | Key Findings |
|---|---|---|---|
| BRD4 | ARV-825 | PEG-based | Sustained MYC inhibition [18] |
| HDAC6 | NP8 | PEG6 linker | 100 nM degradation efficiency [19] |
| HDAC6 | 12d | PEG linker | DC₅₀ = 1.6 nM selectivity [19] |
| Cereblon/VHL | Compound 14a | PEG-based | Preferential E3 degradation [20] |